3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methane Gas Capture and Storage

Application: Methane emissions increase day by day into the atmosphere and influence global temperatures. The necessity to capture these emissions at the source point is a primary concern. Several methods/techniques are being adopted to capture these emissions.

Method: The study exposes various amino acids’ effects in methane hydrate formation. The formation temperatures are around ∼268 to 273 K except for l-cys, which is about ∼277 K.

Natural Gas Hydrate Formation with Amino Acids

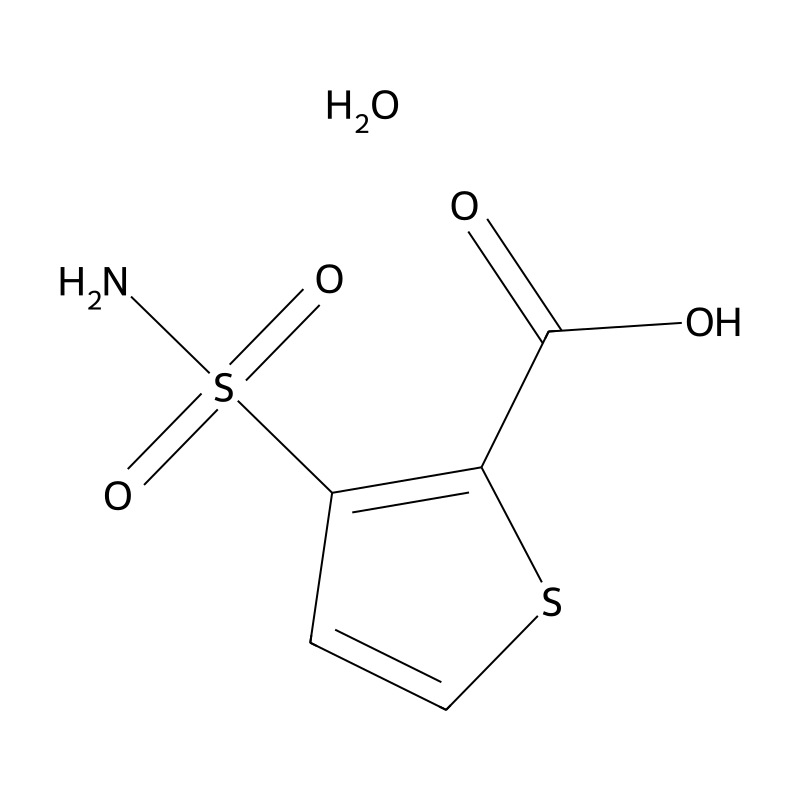

3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate is a chemical compound classified within the thiophene derivatives. Thiophenes are heterocyclic compounds characterized by a five-membered aromatic ring containing sulfur. This specific compound features an aminosulfonyl group (–SO2NH2) and a carboxylic acid group (–COOH) attached to the thiophene ring, along with water molecules in its crystalline structure, indicating it exists as a hydrate. Its chemical formula is and its CAS number is 1609399-85-0 .

- Sulfonation: The introduction of the aminosulfonyl group typically involves sulfonation of 2-thiophenecarboxylic acid using strong acids like sulfuric acid.

- Reduction: The compound can undergo reduction to form alcohol derivatives.

- Substitution: It can react with different nucleophiles, leading to various substituted thiophene derivatives, depending on the nucleophile used.

3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate exhibits significant biological activity. Research indicates its potential as an antimicrobial and anticancer agent. The compound has been shown to interact with enzymes such as carbonic anhydrase, inhibiting their activity, which may contribute to its biological effects. Furthermore, it influences cellular processes, including apoptosis in cancer cells by modulating signaling pathways like the MAPK/ERK pathway .

The synthesis of 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate generally involves several steps:

- Sulfonation of 2-Thiophenecarboxylic Acid: This step introduces the sulfonyl group onto the thiophene ring.

- Introduction of Amino Group: Following sulfonation, an amino group is added through appropriate reaction conditions.

- Purification: The final product is purified through neutralization and crystallization processes.

In industrial contexts, large-scale production may utilize automated systems for monitoring reaction parameters to ensure high yield and purity.

The applications of 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate span multiple fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: Derivatives are studied for their potential biological activities, particularly in drug development.

- Material Science: It is explored for developing materials with specific properties such as conductivity .

Interaction studies reveal that 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate interacts with various biomolecules, influencing their stability and activity. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their functions. These interactions can disrupt normal cellular processes, contributing to its observed biological effects.

Several compounds share structural similarities with 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Thiophenecarboxylic Acid | Contains a carboxylic acid group | Lacks the aminosulfonyl group |

| 3-Aminothiophene-2-carboxylic Acid | Contains an amino group but not sulfonyl | Different functional group presence |

| 4-Aminobenzenesulfonamide | Contains an aminosulfonyl group | Aromatic amine instead of thiophene structure |

| 5-Methylthiophene-2-carboxylic Acid | Methyl substitution on the thiophene ring | Different substitution pattern affecting properties |

The uniqueness of 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate lies in its combination of both the aminosulfonyl and carboxylic acid groups on the thiophene ring, which enhances its potential biological activity and applicability in various scientific fields .